Hoipin-8

Description

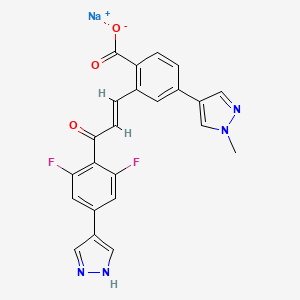

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H15F2N4NaO3 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

sodium 2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate |

InChI |

InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+; |

InChI Key |

DLJPWYFLGYVMKV-WGCWOXMQSA-M |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HOIPIN-8; HOIPIN 8; HOIPIN8 |

Origin of Product |

United States |

Foundational & Exploratory

Hoipin-8: A Technical Guide to its Mechanism of Action as a LUBAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical E3 ubiquitin ligase.[1][2][3] LUBAC plays a pivotal role in regulating the nuclear factor-κB (NF-κB) signaling pathway, which is central to inflammation, immunity, and cell survival.[4][5] this compound exerts its inhibitory effect by covalently modifying a key cysteine residue in the catalytic center of HOIP, the core enzymatic subunit of LUBAC. This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is an α,β-unsaturated carbonyl-containing compound that functions as a specific inhibitor of LUBAC. Its primary mechanism involves the covalent modification of the active site cysteine residue (Cys885) within the RING-IBR-RING (RBR) domain of the HOIP (Heme-oxidized IRP2 ubiquitin ligase-1L-interacting protein) subunit. This modification disrupts the RING-HECT-hybrid reaction mechanism essential for the formation of Met1-linked (linear) ubiquitin chains.

The LUBAC complex, composed of HOIP, HOIL-1L, and SHARPIN, is unique in its ability to generate these linear ubiquitin chains. These chains serve as a crucial scaffold for the recruitment and activation of downstream signaling components in the NF-κB pathway, particularly the IκB kinase (IKK) complex. By inhibiting HOIP, this compound effectively blocks the formation of linear ubiquitin chains, thereby suppressing the activation of NF-κB induced by various stimuli such as TNF-α and IL-1β.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across multiple assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Assay Component | Parameter | This compound Value | Hoipin-1 Value (Comparator) | Reference |

|---|

| Recombinant LUBAC | IC50 | 11 nM | 2.8 µM | |

Table 2: Cellular Inhibitory Activity

| Cell Line | Stimulus/Assay | Parameter | This compound Value | Hoipin-1 Value (Comparator) | Reference |

|---|---|---|---|---|---|

| HEK293T | LUBAC-induced NF-κB activation | IC50 | 0.42 µM | 4.0 µM | |

| HEK293T | TNF-α-induced NF-κB activation | IC50 | 11.9 µM | ~4x less potent |

| A549 | Cytotoxicity (72h) | IC50 | > 100 µM | Not specified | |

Note: Hoipin-1 is an earlier, less potent LUBAC inhibitor from which this compound was derived.

Signaling Pathways and Logical Relationships

This compound's mechanism is centered on the inhibition of the LUBAC-mediated NF-κB signaling pathway.

LUBAC-Mediated NF-κB Activation Pathway

The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the point of intervention by this compound.

Caption: this compound inhibits LUBAC, preventing linear ubiquitination and subsequent NF-κB activation.

Key Experimental Protocols

The following are representative protocols used to characterize the mechanism of action of this compound.

In Vitro LUBAC Inhibition Assay

-

Objective: To determine the IC50 of this compound against recombinant LUBAC.

-

Materials:

-

Recombinant human LUBAC complex (HOIP, HOIL-1L, SHARPIN).

-

E1 (UBE1) and E2 (UbcH5c) enzymes.

-

Human ubiquitin.

-

ATP solution.

-

This compound and Hoipin-1 (as comparator) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

SDS-PAGE gels and immunoblotting reagents.

-

Anti-linear ubiquitin antibody.

-

-

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the recombinant LUBAC complex.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an antibody specific for Met1-linked (linear) ubiquitin chains to detect the formation of the product.

-

Quantify band intensities and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular NF-κB Reporter Assay

-

Objective: To measure the inhibitory effect of this compound on NF-κB activation in a cellular context.

-

Materials:

-

HEK293T cells.

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Plasmids for overexpressing LUBAC components (optional, for LUBAC-induced activation).

-

Lipofectamine or other transfection reagent.

-

TNF-α or other NF-κB stimulus.

-

This compound at various concentrations.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter and control Renilla plasmids. For LUBAC-induced assays, also co-transfect with LUBAC expression plasmids.

-

Allow cells to recover and express the plasmids for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/ml) for 6-8 hours (omit for LUBAC overexpression-induced assays).

-

Lyse the cells and measure both Firefly (NF-κB) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the IC50 value by plotting the percentage of inhibition of normalized luciferase activity against the logarithm of the this compound concentration.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for testing LUBAC inhibitors.

Caption: Workflow for characterizing this compound's in vitro and cellular inhibitory activity.

Conclusion

This compound is a highly potent and specific inhibitor of the LUBAC E3 ligase. Its mechanism of action, covalent modification of the catalytic HOIP subunit, leads to the effective suppression of linear ubiquitination and subsequent NF-κB signaling. The quantitative data demonstrate a significant increase in potency compared to earlier inhibitors like Hoipin-1, with minimal cytotoxicity. This makes this compound a powerful research tool for elucidating the diverse physiological and pathological roles of LUBAC and a promising starting point for the development of therapeutics targeting inflammatory diseases and certain cancers.

References

- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Downstream Effects of Hoipin-8 on NF-κB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the downstream effects of Hoipin-8, a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound presents a significant advancement in the study of LUBAC-mediated cellular processes, offering a powerful tool to dissect the intricate mechanisms of NF-κB regulation. This document summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: this compound and the LUBAC-NF-κB Axis

The canonical NF-κB signaling pathway is a cornerstone of inflammatory and immune responses.[1][2] Its activation is tightly regulated, in part, by post-translational modifications, particularly ubiquitination. The Linear Ubiquitin Chain Assembly Complex (LUBAC), composed of the subunits HOIP, HOIL-1L, and SHARPIN, is the only known E3 ligase complex that generates Met1-linked linear ubiquitin chains.[1][2][3] These linear ubiquitin chains play a critical role in the activation of the IκB kinase (IKK) complex, a pivotal step in the canonical NF-κB pathway.

This compound is a derivative of Hoipin-1, developed as a highly potent and specific inhibitor of LUBAC. It covalently modifies the active site cysteine (Cys885) in the catalytic HOIP subunit, thereby inhibiting the RING-HECT-hybrid reaction of LUBAC and preventing the formation of linear ubiquitin chains. This targeted inhibition of LUBAC provides a precise mechanism to probe the downstream consequences on NF-κB signaling and other LUBAC-dependent pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on LUBAC and NF-κB activation.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ for LUBAC Inhibition | 11 nM | In vitro ubiquitination assay with recombinant LUBAC. | |

| Potency vs. Hoipin-1 (LUBAC Inhibition) | 255-fold more potent | In vitro ubiquitination assay. | |

| IC₅₀ for LUBAC-mediated NF-κB Activation | 0.42 µM | NF-κB luciferase reporter assay in HEK293T cells. | |

| Potency vs. Hoipin-1 (LUBAC-mediated NF-κB) | 10-fold more potent | NF-κB luciferase reporter assay. | |

| IC₅₀ for TNF-α-induced NF-κB Activation | 11.9 µM | NF-κB luciferase reporter assay in A549 cells. | |

| Potency vs. Hoipin-1 (TNF-α-induced NF-κB) | 4-fold more potent | NF-κB luciferase reporter assay. |

Table 1: Inhibitory Potency of this compound

| Cell Line | Stimulus | This compound Concentration | Effect | Reference |

| A549 | TNF-α (10 ng/ml) | 30 µM | Suppression of intracellular linear ubiquitin levels. | |

| A549 | IL-1β (1 ng/ml) | 30 µM | Suppression of intracellular linear ubiquitin levels. | |

| BMDM | Poly(I:C) (10 µg/ml) | 30 µM | Suppression of intracellular linear ubiquitin levels. | |

| Jurkat | TNF-α | Not specified | Suppression of NF-κB activation and target gene expression. | |

| HepG2, Hep3B | TNF-α (10 ng/mL) | 30 µM | Inhibition of NF-κB target gene expression. | |

| HepG2 | TNF-α | 30 µM | Reduced phosphorylation of NF-κB signaling factors. |

Table 2: Cellular Effects of this compound on NF-κB Signaling

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct inhibition of LUBAC's catalytic activity. This has profound downstream effects on the canonical NF-κB signaling pathway, particularly in response to pro-inflammatory cytokines like TNF-α and IL-1β.

References

- 1. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Characterization of Hoipin-8: A Potent LUBAC Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological characterization of Hoipin-8, a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC). This compound has emerged as a critical tool for investigating the physiological and pathological roles of linear ubiquitination and presents a promising scaffold for the development of therapeutics targeting LUBAC-driven diseases, including inflammatory disorders and certain cancers. This document details the quantitative data associated with this compound's activity, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a key regulator of cellular signaling, primarily through its unique ability to generate methionine-1 (M1)-linked ubiquitin chains.[1] LUBAC is composed of three subunits: HOIL-1L, SHARPIN, and the catalytic subunit HOIP (also known as RNF31).[1][2] This complex plays a crucial role in the activation of the nuclear factor-κB (NF-κB) signaling pathway, which is central to immune and inflammatory responses, cell survival, and protection from programmed cell death.[1][3] Dysregulation of LUBAC activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.

This compound was identified through a medicinal chemistry effort to improve the potency of an earlier LUBAC inhibitor, Hoipin-1. This endeavor led to the development of a series of Hoipin-1 derivatives, with this compound emerging as the most potent inhibitor of LUBAC activity identified to date. This guide will delve into the technical details of this compound's discovery and characterization.

Discovery and Synthesis of this compound

This compound was discovered through the systematic synthesis and evaluation of derivatives of Hoipin-1, with the goal of enhancing its inhibitory potency against LUBAC. While the specific, step-by-step chemical synthesis protocol for this compound is not publicly available in the referenced literature, the discovery process involved creating a library of related compounds and screening them for LUBAC inhibition. This approach successfully yielded this compound, a compound with significantly improved activity.

Below is a logical workflow diagram illustrating the discovery process of this compound.

Quantitative Data Summary

This compound exhibits significantly enhanced potency as a LUBAC inhibitor compared to its predecessor, Hoipin-1. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Notes | Reference(s) |

| LUBAC Inhibition (IC50) | 11 nM | Recombinant LUBAC | 255-fold more potent than Hoipin-1 (IC50 = 2.8 µM). | |

| LUBAC-mediated NF-κB Activation Inhibition (IC50) | 0.42 µM | HEK293T cells | 10-fold more potent than Hoipin-1. | |

| TNF-α-induced NF-κB Activation Inhibition (IC50) | 11.9 µM | HEK293T cells | 4-fold more potent than Hoipin-1. | |

| Cell Viability (IC50) | > 100 µM | A549 cells | Little cytotoxicity observed at effective concentrations. |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the catalytic subunit of LUBAC, HOIP. Structural and biochemical analyses have revealed that this compound covalently modifies the active site cysteine residue (Cys885) within the RING2 domain of HOIP. This modification disrupts the RING-HECT-hybrid reaction mechanism of LUBAC, thereby preventing the formation of linear ubiquitin chains.

The following diagram illustrates the LUBAC-NF-κB signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro LUBAC Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant LUBAC.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human LUBAC (HOIL-1L/HOIP)

-

Human ubiquitin

-

ATP solution

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂)

-

SDS-PAGE loading buffer

-

Antibodies: anti-linear ubiquitin, anti-HOIP

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, and recombinant LUBAC in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the ubiquitination reaction by adding ubiquitin and ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot analysis using an anti-linear ubiquitin antibody to detect the formation of linear ubiquitin chains. An anti-HOIP antibody can be used as a loading control.

-

Quantify the band intensities to determine the IC50 value of this compound.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the effect of this compound on the transcriptional activity of NF-κB.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α or IL-1β

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

Lysis buffer

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

After 18-24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Pre-treat the cells for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/ml) for 6 hours.

-

Wash the cells with PBS and lyse them using the provided lysis buffer.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Measure the Renilla luciferase activity to normalize for transfection efficiency.

-

Calculate the relative luciferase units (RLU) and determine the IC50 value of this compound for NF-κB activation.

The following diagram illustrates the workflow for assessing this compound activity.

Conclusion

This compound is a highly potent and specific inhibitor of LUBAC that has proven to be an invaluable research tool for dissecting the complex roles of linear ubiquitination in health and disease. Its favorable potency and low cytotoxicity make it a compelling lead compound for the development of novel therapeutics targeting LUBAC-driven pathologies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore the therapeutic potential of LUBAC inhibition. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. February 2016 Activation of NF-κB pathway and suppression of cell death through linear polyubiquitination activity of LUBAC | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

HOIPIN-8: A Potent and Specific Inhibitor of Linear Ubiquitination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linear (Met1-linked) ubiquitination is a critical post-translational modification that governs a multitude of cellular signaling pathways, most notably the canonical NF-κB pathway, which is central to inflammation, immunity, and cell survival. The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the sole E3 ligase responsible for generating these linear ubiquitin chains. Dysregulation of LUBAC activity has been implicated in various inflammatory and autoimmune diseases, as well as certain cancers. This has spurred the development of specific inhibitors targeting this complex. HOIPIN-8 has emerged as a highly potent and selective small-molecule inhibitor of LUBAC. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Introduction to Linear Ubiquitination and LUBAC

The ubiquitin system is a versatile cellular signaling mechanism involving the attachment of ubiquitin, a small regulatory protein, to substrate proteins. This process is mediated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity. Linear ubiquitin chains are formed by the head-to-tail linkage of ubiquitin moieties, where the C-terminal glycine of one ubiquitin is conjugated to the N-terminal methionine of another.[1]

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the only known E3 ligase that specifically generates these Met1-linked chains.[2][3] LUBAC is a trimeric complex composed of:

-

HOIL-1L (Heme-oxidized IRP2 ubiquitin ligase-1L): Also known as RBCK1.

-

HOIP (HOIL-1L interacting protein): Also known as RNF31, this is the catalytic subunit of the complex.[2][4]

-

SHARPIN (SHANK-associated RH domain-interacting protein).

LUBAC plays a crucial role in activating the canonical NF-κB pathway in response to various stimuli, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Upon receptor stimulation, LUBAC is recruited to signaling complexes where it attaches linear ubiquitin chains to components such as NEMO (NF-κB essential modulator), leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.

This compound: A Potent LUBAC Inhibitor

This compound is a synthetic small molecule that acts as a potent inhibitor of LUBAC. It is a derivative of HOIPIN-1, with significantly enhanced potency.

Mechanism of Action

This compound specifically targets the catalytic HOIP subunit of the LUBAC complex. Structural and biochemical analyses have revealed that HOIPINs, including this compound, inhibit the RING-HECT-hybrid reaction in HOIP by covalently modifying the active site cysteine residue (Cys885). This modification blocks the transfer of ubiquitin from the E2 conjugating enzyme to the substrate, thereby preventing the formation of linear ubiquitin chains. This compound has been shown to be highly selective for LUBAC, with minimal effects on other E3 ligases or different types of ubiquitin linkages (e.g., K48, K63).

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | 11 nM | Recombinant LUBAC (in vitro) | |

| IC50 | 0.42 µM | LUBAC-induced NF-κB activation (HEK293T cells) | |

| IC50 | 11.9 µM | TNF-α-induced NF-κB activation | |

| IC50 | 100 µM | Cytotoxicity (A549 cells, 72h) |

| Comparison | Fold Increase in Potency | Assay | Reference |

| This compound vs. HOIPIN-1 | 255-fold | petit-LUBAC inhibition | |

| This compound vs. HOIPIN-1 | 10-fold | LUBAC-induced NF-κB activation | |

| This compound vs. HOIPIN-1 | 4-fold | TNF-α-mediated NF-κB activation |

Signaling Pathways Modulated by this compound

This compound, by inhibiting LUBAC, significantly impacts signaling pathways that are dependent on linear ubiquitination. The most well-characterized of these is the canonical NF-κB pathway.

TNF-α Signaling Pathway

dot

Caption: TNF-α signaling pathway leading to NF-κB activation, and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

dot

Caption: A generalized experimental workflow for characterizing the inhibitory activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro LUBAC Ubiquitination Assay

This assay biochemically reconstitutes the linear ubiquitination activity of LUBAC to directly measure the inhibitory effect of this compound.

Materials:

-

Recombinant human E1 (UBA1)

-

Recombinant human E2 (UbcH5c or UbcH7)

-

Recombinant human LUBAC complex (HOIP, HOIL-1L, SHARPIN)

-

Human ubiquitin

-

ATP

-

This compound (in DMSO)

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

SDS-PAGE loading buffer

-

Anti-linear ubiquitin antibody

-

Anti-HOIP antibody

Procedure:

-

Prepare a reaction mixture containing E1 (e.g., 100 nM), E2 (e.g., 500 nM), and ubiquitin (e.g., 50 µM) in assay buffer.

-

Add recombinant LUBAC to a final concentration of, for example, 200 nM.

-

Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control. Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform immunoblotting with an anti-linear ubiquitin antibody to detect the formation of linear ubiquitin chains. Use an anti-HOIP antibody as a loading control.

-

Quantify the band intensities to determine the IC₅₀ value of this compound.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T or A549 cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Complete cell culture medium

-

This compound (in DMSO)

-

TNF-α or IL-1β

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 6-8 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC₅₀ value.

Cell Viability Assay (e.g., Resazurin-based)

This assay assesses the cytotoxicity of this compound.

Materials:

-

A549 cells

-

Complete cell culture medium

-

This compound (in DMSO)

-

Resazurin sodium salt solution

-

Fluorescence plate reader

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) or DMSO for the desired duration (e.g., 24, 48, or 72 hours).

-

Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.

Conclusion

This compound is a valuable research tool for elucidating the roles of linear ubiquitination in health and disease. Its high potency and specificity for LUBAC make it a superior probe compared to its predecessors and other less specific NF-κB inhibitors. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other potential LUBAC inhibitors. As our understanding of the intricacies of linear ubiquitination continues to grow, molecules like this compound will be instrumental in validating LUBAC as a therapeutic target for a range of human diseases.

References

- 1. The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ubiquitin chains | eLife [elifesciences.org]

- 2. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

Biochemical Properties of Hoipin-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), the only known E3 ligase responsible for generating linear (Met1-linked) ubiquitin chains.[1][2][3] Linear ubiquitination is a critical post-translational modification that plays a pivotal role in the activation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.[2][4] Dysregulation of LUBAC activity has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. This compound, a derivative of Hoipin-1, exhibits significantly enhanced potency in inhibiting LUBAC and suppressing NF-κB signaling, positioning it as a valuable research tool and a potential therapeutic agent. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a covalent inhibitor of LUBAC. The LUBAC complex is composed of three subunits: HOIL-1L, SHARPIN, and the catalytic subunit HOIP (also known as RNF31). This compound specifically targets the HOIP subunit.

Structural and biochemical analyses have revealed that this compound covalently modifies the active site cysteine residue (Cys885) within the RING2 domain of HOIP. This modification occurs via a Michael addition reaction, effectively blocking the thioester-linked ubiquitin transfer, a critical step in the RING-HECT hybrid catalytic mechanism of HOIP. By inhibiting the catalytic activity of HOIP, this compound prevents the formation of linear ubiquitin chains on target proteins, such as NEMO (IKKγ), which is essential for the activation of the IKK complex and subsequent NF-κB signaling.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays, demonstrating its significant improvement over its predecessor, Hoipin-1.

| Parameter | Value | Assay Conditions | Reference(s) |

| IC50 (LUBAC inhibition) | 11 nM | In vitro petit-LUBAC inhibition assay | |

| IC50 (NF-κB activation) | 0.42 µM | LUBAC-mediated NF-κB activation in HEK293T cells (24 hours) | |

| IC50 (TNF-α-induced NF-κB activation) | 11.9 µM | TNF-α-induced NF-κB luciferase reporter assay in HEK293T cells (6 hours) | |

| Cellular Toxicity (A549 cells) | >100 µM | Cell viability assay after 72 hours of treatment |

Experimental Protocols

In Vitro LUBAC Inhibition Assay

This protocol describes an in vitro ubiquitination assay to determine the inhibitory activity of this compound on LUBAC.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Recombinant human LUBAC complex (HOIP, HOIL-1L, SHARPIN) or petit-LUBAC

-

His-tagged ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Antibodies: Anti-His tag, Anti-linear ubiquitin

Procedure:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, His-tagged ubiquitin, and recombinant LUBAC in the ubiquitination reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform immunoblotting with an anti-His tag antibody to detect total ubiquitination and an anti-linear ubiquitin antibody to specifically detect the formation of linear ubiquitin chains.

-

Quantify the band intensities to determine the IC₅₀ value of this compound.

In Vitro LUBAC Inhibition Assay Workflow

NF-κB Luciferase Reporter Assay

This protocol outlines a cell-based assay to measure the effect of this compound on TNF-α-induced NF-κB activation.

Materials:

-

HEK293T cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant human TNF-α

-

This compound (dissolved in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

After 18-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC₅₀ value of this compound.

NF-κB Luciferase Reporter Assay Workflow

Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

-

A549 cells (or other cell line of interest)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo)

-

Plate reader (absorbance or fluorescence, depending on the reagent)

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or fluorometric conversion.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway

This compound inhibits the LUBAC-mediated NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

This compound inhibits LUBAC-mediated NF-κB activation.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]

- 4. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Hoipin-8 as a Chemical Probe for LUBAC: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a critical E3 ubiquitin ligase complex, unique in its ability to generate methionine-1 (M1)-linked linear ubiquitin chains. This activity is fundamental to the activation of the canonical nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of immune and inflammatory responses. Dysregulation of LUBAC is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. Hoipin-8 has emerged as a potent and selective small-molecule inhibitor of LUBAC, serving as an invaluable chemical probe to dissect the complex biology of linear ubiquitination. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its application in studying LUBAC-mediated signaling pathways.

Introduction to LUBAC and this compound

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the only known enzymatic system capable of generating linear polyubiquitin chains, a process essential for robust NF-κB activation in response to stimuli like TNF-α and IL-1β.[1][2] LUBAC is composed of three subunits: HOIL-1L (Heme-oxidized IRP2 ubiquitin ligase 1), SHARPIN (SHANK-associated RH domain-interacting protein), and the catalytically active HOIP (HOIL-1L-interacting protein).[2][3] The HOIP subunit contains the E3 ligase activity responsible for attaching ubiquitin moieties head-to-tail.[2]

Given its central role in inflammation and cell survival, there has been significant interest in developing specific inhibitors to probe LUBAC's function. This compound (HOIP inhibitor-8) is a derivative of the earlier identified inhibitor, Hoipin-1. It was developed to improve potency and serves as a powerful research tool for investigating the physiological and cellular functions of LUBAC. This compound exhibits significantly enhanced inhibitory activity against LUBAC and subsequent NF-κB activation compared to its predecessor, with minimal cytotoxicity at effective concentrations.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the catalytic activity of the HOIP subunit. Structural and biochemical analyses have revealed that HOIP generates linear ubiquitin chains via a RING-HECT-hybrid reaction mechanism. This process involves the transient transfer of ubiquitin to a catalytic cysteine residue (Cys885) within the RING2 domain of HOIP, forming a thioester intermediate.

This compound functions by covalently modifying this active site Cys885. This modification sterically hinders the binding and transfer of ubiquitin, effectively shutting down the enzymatic cascade required for linear chain formation. This targeted inhibition prevents the linear ubiquitination of LUBAC substrates, such as NEMO (NF-κB essential modulator), thereby blocking the downstream activation of the IKK complex and subsequent NF-κB signaling.

Data Presentation: Quantitative Inhibitory Profile

This compound demonstrates a significant increase in potency over its parent compound, Hoipin-1. Its inhibitory activity has been quantified across various biochemical and cell-based assays.

| Assay Type | Target/System | Parameter | This compound Value | Hoipin-1 Value | Fold Improvement | Reference |

| Biochemical Assay | Recombinant petit-LUBAC | IC₅₀ | 11 nM | 2.8 µM (2800 nM) | ~255x | |

| Cell-Based Assay | LUBAC-mediated NF-κB Activation (HEK293T) | IC₅₀ | 0.42 µM | ~4.2 µM (estimated) | ~10x | |

| Cell-Based Assay | TNF-α-induced NF-κB Activation (HEK293T) | IC₅₀ | 11.9 µM | ~47.6 µM (estimated) | ~4x | |

| Cytotoxicity Assay | A549 Cells (72 hr) | IC₅₀ | >100 µM | Not Reported | N/A |

LUBAC-Mediated Signaling Pathways

LUBAC is a central regulator of the canonical NF-κB pathway, which is initiated by pro-inflammatory cytokines such as TNF-α.

Experimental Protocols

The following protocols are generalized methodologies based on published literature for assessing the activity of this compound. Researchers should optimize conditions for their specific experimental systems.

In Vitro LUBAC Inhibition Assay

This assay directly measures the ability of this compound to inhibit the E3 ligase activity of recombinant LUBAC.

-

Reagents: Recombinant LUBAC (or petit-LUBAC), E1 activating enzyme, E2 conjugating enzyme (UbcH5c), His-tagged ubiquitin, ATP, this compound (in DMSO), assay buffer.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, E1, E2, and His-ubiquitin.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding recombinant LUBAC.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the formation of polyubiquitin chains by immunoblotting using an anti-His or anti-ubiquitin antibody. A reduction in the ubiquitin smear/ladder indicates inhibition.

-

Cell-Based NF-κB Luciferase Reporter Assay

This assay quantifies the effect of this compound on NF-κB-dependent gene transcription in living cells.

-

Materials: HEK293T cells, NF-κB luciferase reporter plasmid, a control reporter plasmid (e.g., Renilla luciferase), transfection reagent, TNF-α, this compound, luciferase assay substrate.

-

Procedure:

-

Co-transfect HEK293T cells with the NF-κB and control reporter plasmids. Allow cells to express for 18-24 hours.

-

Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), for 6 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the IC₅₀ value from the dose-response curve.

-

Immunoblotting for Cellular Linear Ubiquitination

This method directly visualizes the inhibitory effect of this compound on the formation of linear ubiquitin chains within cells.

-

Materials: A549 cells or Bone Marrow-Derived Macrophages (BMDMs), this compound, stimulus (TNF-α, IL-1β, or poly(I:C)), cell lysis buffer, antibodies specific for M1-linked ubiquitin chains.

-

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with this compound (e.g., 30 µM) for 30-60 minutes.

-

Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α) for the desired time while maintaining the presence of this compound.

-

Wash cells with cold PBS and lyse them.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for linear (M1) ubiquitin chains.

-

Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. A decrease in signal in this compound-treated lanes indicates inhibition.

-

Applications in Research and Drug Development

This compound is a pivotal tool for:

-

Target Validation: Confirming the role of LUBAC in various disease models, from inflammatory conditions to oncology.

-

Pathway Elucidation: Dissecting the specific downstream consequences of linear ubiquitination in signaling pathways beyond NF-κB, such as innate immunity and cell death.

-

Therapeutic Development: Serving as a lead compound for the development of drugs targeting LUBAC. Studies have shown that this compound can induce cell death in certain lymphoma cells and alleviate psoriasis-like symptoms in mouse models, highlighting its therapeutic potential.

-

Anti-Tumor Immunity: Research suggests that inhibiting HOIP can sensitize tumor cells to apoptosis induced by immune cytokines like TNF-α and IFN-γ, potentially enhancing anti-tumor immune responses.

Conclusion

This compound is a highly potent and specific chemical probe that has become indispensable for the study of LUBAC biology. Its ability to selectively inhibit the formation of linear ubiquitin chains allows for precise interrogation of LUBAC's function in health and disease. The comprehensive data on its inhibitory constants and the established protocols for its use provide a solid foundation for researchers aiming to explore the intricate world of linear ubiquitination. As research continues, this compound and its future derivatives will undoubtedly play a crucial role in unraveling new biological functions of LUBAC and paving the way for novel therapeutic strategies.

References

Hoipin-8: A Deep Dive into its Effects on Cytokine Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hoipin-8 has emerged as a potent and highly selective small molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical E3 ligase complex in the regulation of inflammatory and immune signaling. By targeting the catalytic activity of the HOIP (HOIL-1L-interacting protein) subunit of LUBAC, this compound offers a powerful tool to dissect the intricate roles of linear ubiquitination in cellular processes and presents a promising therapeutic strategy for a range of inflammatory diseases and cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on key cytokine signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action: Inhibition of LUBAC

LUBAC is a unique E3 ligase complex composed of three subunits: HOIP, HOIL-1L, and SHARPIN. It is the only known enzyme to generate methionine-1 (M1)-linked linear ubiquitin chains. This process of linear ubiquitination is a crucial post-translational modification that serves as a scaffold for the recruitment of downstream signaling proteins, most notably in the activation of the canonical Nuclear Factor-kappa B (NF-κB) pathway.

This compound exerts its inhibitory effect by covalently modifying the active site cysteine (Cys885) within the RING-in-between-RING (RBR) domain of HOIP. This modification blocks the thioester-linked ubiquitin transfer, thereby preventing the formation of linear ubiquitin chains.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various assays, demonstrating its high affinity and specificity for LUBAC and its downstream signaling pathways.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for LUBAC Inhibition | 11 nM | Recombinant LUBAC in vitro ubiquitination assay | [2][3] |

| IC50 for LUBAC-mediated NF-κB Activation | 0.42 µM | HEK293T cells with NF-κB luciferase reporter | [3] |

| IC50 for TNF-α-induced NF-κB Activation | 11.9 µM | A549 cells with NF-κB luciferase reporter | [3] |

Effect on Key Cytokine Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) is heavily dependent on LUBAC-mediated linear ubiquitination.

Upon cytokine receptor activation, LUBAC is recruited to the receptor signaling complex where it attaches linear ubiquitin chains to NEMO (NF-κB Essential Modulator), a regulatory subunit of the IκB kinase (IKK) complex. This linear ubiquitination of NEMO is a critical step for the recruitment and activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.

This compound potently suppresses TNF-α and IL-1β-induced NF-κB activation by inhibiting LUBAC's ability to generate these essential linear ubiquitin scaffolds. This leads to a reduction in IKK activation, decreased IκBα degradation, and subsequent inhibition of NF-κB nuclear translocation and target gene expression.

Interferon (IFN) Antiviral Signaling Pathway

Beyond its role in pro-inflammatory cytokine signaling, LUBAC and linear ubiquitination are also implicated in the innate immune response to viral infections, particularly in the production of type I interferons (IFNs). The recognition of viral components by pattern recognition receptors (PRRs) can trigger signaling cascades that lead to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3).

This compound has been shown to suppress the activation of IFN antiviral pathways. For instance, in response to the viral mimic poly(I:C), this compound can inhibit the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and IRF3, which are key upstream regulators of type I IFN production. This suggests that LUBAC-mediated linear ubiquitination is an important component of the signaling machinery that leads to an effective antiviral response.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune regulation, and development.

Currently, there is limited direct evidence to suggest that this compound broadly affects the canonical JAK-STAT pathway. However, an interesting point of crosstalk has been identified. Recent studies have shown that STAT1 can be linearly ubiquitinated by HOIP. This modification appears to limit type-I IFN anti-viral responses. This suggests an indirect and context-dependent role for LUBAC in modulating STAT1 activity. By inhibiting LUBAC, this compound could potentially alter the dynamics of STAT1 ubiquitination and its subsequent signaling in response to type I IFNs. Further research is required to fully elucidate the broader implications of LUBAC inhibition on the diverse functions of the JAK-STAT pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for a variety of cellular processes, including proliferation, differentiation, and stress responses. The core of these pathways consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).

Studies have indicated that this compound does not directly inhibit the activation of key MAPK members such as JNK and TAK1 in response to pro-inflammatory stimuli. However, it is important to note that LUBAC is involved in the upstream signaling events of other pathways that can lead to MAPK activation, such as the T-cell receptor (TCR) signaling cascade. Therefore, while this compound may not have a direct inhibitory effect on the core MAPK cascade, its influence on upstream signaling complexes in specific cellular contexts could indirectly modulate MAPK activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines for key experiments.

In Vitro LUBAC Inhibition Assay

This assay directly measures the ability of this compound to inhibit the formation of linear ubiquitin chains by recombinant LUBAC.

-

Reagents: Recombinant human E1 (UBE1), E2 (UbcH5c), ubiquitin, ATP, and purified LUBAC (recombinant HOIP/HOIL-1L/SHARPIN). This compound dissolved in DMSO.

-

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in ubiquitination buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified LUBAC complex.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the formation of linear ubiquitin chains by immunoblotting using an antibody specific for M1-linked ubiquitin chains.

-

-

Data Analysis: Quantify the intensity of the linear ubiquitin chain smear and calculate the IC50 value for this compound.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

-

Materials: HEK293T or A549 cells, NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase), a control plasmid expressing Renilla luciferase (for normalization), transfection reagent, TNF-α or IL-1β, this compound, and a dual-luciferase reporter assay system.

-

Procedure:

-

Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TNF-α or IL-1β for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC50 of this compound.

Immunoblotting for NF-κB Pathway Components

This method visualizes the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

-

Materials: A549 or other suitable cells, TNF-α or IL-1β, this compound, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-IKKα/β, anti-IκBα, anti-phospho-p65), and secondary antibodies.

-

Procedure:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with this compound or DMSO for 1-2 hours.

-

Stimulate cells with TNF-α or IL-1β for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Analyze the changes in phosphorylation and protein levels of IKK, IκBα, and p65 in the presence and absence of this compound.

Quantitative PCR (qPCR) for Cytokine Gene Expression

This technique quantifies the mRNA levels of NF-κB target genes.

-

Materials: Cells, TNF-α or IL-1β, this compound, RNA extraction kit, reverse transcription kit, qPCR master mix, and primers for target genes (e.g., IL6, ICAM1) and a housekeeping gene (e.g., GAPDH).

-

Procedure:

-

Treat cells with this compound and/or cytokine stimuli as described for immunoblotting.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for the target and housekeeping genes.

-

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound is a powerful and specific inhibitor of LUBAC that has significantly advanced our understanding of the role of linear ubiquitination in cytokine signaling. Its primary and most profound effect is the potent inhibition of the canonical NF-κB pathway, a cornerstone of inflammatory responses. Furthermore, its ability to suppress IFN antiviral signaling highlights the broad involvement of LUBAC in innate immunity. While its direct impact on the JAK-STAT and MAPK pathways appears to be limited, emerging evidence of crosstalk, particularly with STAT1, suggests a more complex regulatory role for linear ubiquitination than previously appreciated. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and to explore its therapeutic potential in a variety of disease contexts.

References

molecular target of Hoipin-8

An In-depth Technical Guide to the Molecular Target of Hoipin-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical regulator of immune and inflammatory signaling.[1][2][3] Its primary molecular target is the HOIP subunit of LUBAC, the catalytic component responsible for generating Met1-linked (linear) ubiquitin chains.[4][5] this compound acts by covalently modifying the active site cysteine (Cys885) within HOIP, thereby disrupting its E3 ligase activity and potently inhibiting downstream signaling pathways, most notably the canonical NF-κB pathway. With an in vitro IC50 of 11 nM for LUBAC, this compound represents a significant improvement over its predecessors and serves as a powerful chemical probe for elucidating the physiological functions of linear ubiquitination and as a potential therapeutic agent for inflammatory diseases and certain cancers.

The Linear Ubiquitin Chain Assembly Complex (LUBAC)

LUBAC is a unique E3 ubiquitin ligase complex essential for various cellular processes, including innate immunity, inflammation, and protection against programmed cell death. It is the only known enzyme that specifically generates linear ubiquitin chains, where the C-terminal glycine of one ubiquitin is linked to the N-terminal methionine of another. The complex is composed of three core subunits:

-

HOIL-1L (heme-oxidized IRP2 ubiquitin ligase-1L) : A component with E3 ligase activity that can monoubiquitinate LUBAC subunits, providing substrates for HOIP.

-

HOIP (HOIL-1L-interacting protein) : The catalytic heart of the complex, responsible for generating the linear ubiquitin chains. It is also known as RNF31.

-

SHARPIN (SHANK-associated RH domain-interacting protein) : A crucial component for stabilizing the complex and for its recruitment to signaling complexes like the TNFR1-signaling complex.

LUBAC-mediated linear ubiquitination is a key step in activating the canonical NF-κB pathway in response to stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Caption: Structure of the Linear Ubiquitin Chain Assembly Complex (LUBAC).

Molecular Target and Mechanism of Action of this compound

The direct is the HOIP subunit of the LUBAC complex.

This compound functions as a covalent inhibitor. Structural and biochemical analyses have revealed that it specifically targets the active site Cysteine 885 (Cys885) located in the RING2 domain of HOIP. The inhibitor covalently attaches to this residue, which is essential for the catalytic transfer of ubiquitin. This action irreversibly blocks the RING-HECT-hybrid reaction mechanism that HOIP utilizes to assemble linear ubiquitin chains. The binding of this compound to LUBAC is further facilitated by residues within the C-terminal Linear Ubiquitin Chain Determining Domain (LDD) of HOIP, such as Arg935 and Asp936.

Caption: this compound covalently modifies Cys885 in HOIP, blocking ubiquitin transfer.

Quantitative Data: Inhibitory Potency of this compound

This compound exhibits significantly greater potency than its parent compound, Hoipin-1. Its inhibitory activities have been quantified across various assays, demonstrating its efficacy at both the enzymatic and cellular levels.

| Assay Type | Target/Stimulus | System | IC50 Value | Reference(s) |

| Enzymatic Inhibition | Recombinant LUBAC | In Vitro | 11 nM | |

| Cellular NF-κB Inhibition | LUBAC Overexpression | HEK293T Cells | 0.42 µM | |

| Cellular NF-κB Inhibition | TNF-α Stimulation | A549 Cells | 11.9 µM | |

| Cellular M1 Chain Inhibition | Antibody-dependent intracellular neutralization | - | 549 nM | |

| Cytotoxicity | - | A549 Cells (72h) | > 100 µM |

Impact on Cellular Signaling: The NF-κB Pathway

A primary and well-studied consequence of LUBAC inhibition by this compound is the suppression of the canonical NF-κB signaling pathway. In response to TNF-α, LUBAC is recruited to the TNFR1 signaling complex, where it attaches linear ubiquitin chains to the NF-κB essential modulator (NEMO). This modification leads to the activation of the IκB kinase (IKK) complex, subsequent phosphorylation and degradation of the inhibitor IκBα, and finally, the translocation of NF-κB transcription factors into the nucleus to activate target gene expression.

This compound physically blocks the catalytic activity of LUBAC, preventing the linear ubiquitination of NEMO and other targets, thereby halting the entire downstream signaling cascade.

Caption: Inhibition of the TNF-α induced NF-κB pathway by this compound.

Key Experimental Protocols

This section provides an overview of methodologies used to characterize the activity of this compound.

Protocol: In Vitro LUBAC Ubiquitination Assay

This assay directly measures the E3 ligase activity of recombinant LUBAC and its inhibition by this compound.

-

Reaction Mixture Preparation : In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme (UbcH5c), His-tagged ubiquitin, and recombinant LUBAC (full-length HOIL-1L/HOIP) in ubiquitination reaction buffer.

-

Inhibitor Addition : Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 15-30 minutes at room temperature.

-

Initiation : Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.

-

Termination : Stop the reaction by adding SDS-PAGE loading buffer without reducing agents.

-

Analysis : Samples are electrophoresed under non-reducing conditions. The formation of polyubiquitin chains is visualized by immunoblotting with an anti-His or anti-ubiquitin antibody. A reduction in the ubiquitin chain ladder in the presence of this compound indicates inhibition.

Protocol: Cellular NF-κB Luciferase Reporter Assay

This cell-based assay quantifies NF-κB transcriptional activity.

-

Cell Transfection : Seed cells (e.g., HEK293T or A549) in a multi-well plate. Co-transfect with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Inhibitor Treatment : After 18-24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO. Incubate for 1-2 hours.

-

Stimulation : Induce NF-κB activation by adding a stimulus, such as TNF-α (10 ng/ml), for 6 hours.

-

Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry : Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the inhibitor concentration.

Caption: General experimental workflow for assessing this compound cellular activity.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor that directly targets the catalytic HOIP subunit of the LUBAC complex. By covalently modifying the active site Cys885, it effectively abrogates the formation of linear ubiquitin chains, leading to the suppression of critical inflammatory pathways such as NF-κB signaling. Its well-defined mechanism of action and robust inhibitory profile in both enzymatic and cellular contexts make it an indispensable tool for researchers investigating the roles of linear ubiquitination in health and disease. Furthermore, this compound's ability to induce cell death in specific cancer cell types and alleviate inflammatory conditions in preclinical models highlights its significant therapeutic potential. Future research will likely focus on optimizing its pharmacological properties for clinical development and exploring its efficacy in a broader range of pathological conditions dependent on LUBAC activity.

References

- 1. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]

- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Hoipin-8 Cell Culture Treatment Guide: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoipin-8 is a potent and specific small-molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC), the only known E3 ligase that generates Met1-linked (linear) ubiquitin chains.[1][2][3] LUBAC plays a critical role in the activation of the canonical NF-κB signaling pathway, which is central to immune and inflammatory responses, cell survival, and has been implicated in the pathogenesis of various diseases, including certain cancers and inflammatory disorders.[2][4] this compound exerts its inhibitory effect by covalently modifying the active site cysteine (Cys885) within the HOIP subunit of LUBAC, thereby blocking the formation of linear ubiquitin chains. This guide provides detailed application notes and protocols for the use of this compound in cell culture experiments to study and modulate the NF-κB pathway and other LUBAC-dependent signaling events.

Mechanism of Action

This compound is a derivative of Hoipin-1 with significantly enhanced potency. The primary molecular target of this compound is the HOIP subunit of the LUBAC complex. By inhibiting HOIP, this compound prevents the generation of linear ubiquitin chains, which are essential for the recruitment and activation of the IKK complex upon stimulation by cytokines such as TNF-α and IL-1β. This leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of target genes.

Caption: this compound inhibits the LUBAC complex, blocking NF-κB activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound treatment in various cell lines.

Table 1: IC50 Values of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| LUBAC (recombinant) | In vitro | 11 nM | |

| LUBAC-mediated NF-κB activation | HEK293T | 0.42 µM | |

| TNF-α-induced NF-κB activation | HEK293T | 11.9 µM | |

| Cell Viability | A549 | >100 µM (at 72h) |

Table 2: Recommended Treatment Conditions for this compound in Cell Culture

| Cell Line | Application | This compound Concentration | Pre-treatment Time | Stimulus & Duration | Reference(s) |

| A549 | Inhibition of linear ubiquitin formation | 30 µM | 1 hour | 10 ng/mL TNF-α or 1 ng/mL IL-1β for 1h | |

| HeLa | Inhibition of TNF-α signaling | 30 µM | Not specified | 10 ng/mL TNF-α for indicated periods | |

| HepG2, Hep3B | Inhibition of NF-κB signaling | 30 µM | 1 hour | 10 ng/mL TNF-α for 2h | |

| HepG2, Hep3B | Cell Invasion Assay | 10 µM, 30 µM | Not specified | Not applicable | |

| HEK293T | NF-κB Luciferase Reporter Assay | 0-30 µM | 18 hours (with transfection) | 10 ng/mL TNF-α for 6h |

Experimental Protocols

Protocol 1: Assessment of NF-κB Pathway Inhibition by Western Blot

This protocol describes the use of this compound to inhibit TNF-α-induced NF-κB activation, followed by analysis of key pathway proteins by Western blot.

Caption: Workflow for Western blot analysis of NF-κB pathway inhibition.

Materials:

-

Cell line of interest (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Recombinant human TNF-α

-

Phosphate-Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment:

-

On the day of the experiment, aspirate the culture medium.

-

Pre-treat the cells with serum-free medium containing the desired concentration of this compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.

-

Following pre-treatment, add TNF-α (e.g., 10 ng/mL) directly to the wells and incubate for the desired time (e.g., 15-30 minutes for phosphorylation events).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts (e.g., 20-40 µg) for each sample, add Laemmli buffer, and boil for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Protocol 2: Cell Viability Assay (MTT or CCK-8)

This protocol is to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and medium-only controls.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Assay Procedure (MTT):

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: In Vitro LUBAC Ubiquitination Assay

This protocol is for assessing the direct inhibitory effect of this compound on LUBAC's enzymatic activity.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant LUBAC complex (or individual subunits)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

Non-reducing sample buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and LUBAC in the ubiquitination reaction buffer.

-

Inhibitor Addition: Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate Reaction: Add ATP to the mixture to start the ubiquitination reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding non-reducing sample buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by immunoblotting with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains. A reduction in high molecular weight ubiquitin smears in the presence of this compound indicates inhibition of LUBAC activity.

Concluding Remarks

This compound is a valuable research tool for dissecting the roles of LUBAC and linear ubiquitination in various cellular processes. Its high potency and specificity make it superior to earlier inhibitors. When using this compound, it is crucial to include appropriate vehicle controls (DMSO) and to determine the optimal concentration and treatment time for the specific cell line and experimental context, as these can vary. The protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their cell culture studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | HOIP inhibitor, LUBAC inhibitor| Probechem Biochemicals [probechem.com]

- 4. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Hoipin-8: Application Notes and Protocols for Researchers